molecular formula C11H7ClO B3332539 8-Chloronaphthalene-2-carboxaldehyde CAS No. 904922-97-0

8-Chloronaphthalene-2-carboxaldehyde

Cat. No.: B3332539
CAS No.: 904922-97-0
M. Wt: 190.62 g/mol
InChI Key: GRUYQFNEGHZJJH-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-2-carboxaldehyde is a chemical compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and an aldehyde group is present at the 2nd position. This compound is known for its applications in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Chloronaphthalene-2-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the chlorination of naphthalene followed by formylation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the chlorinated naphthalene with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Chloronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Chloronaphthalene-2-carboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloronaphthalene-2-carboxaldehyde involves its reactivity due to the presence of both the chlorine atom and the aldehyde group. The aldehyde group is highly reactive and can undergo various nucleophilic addition reactions. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    8-Bromonaphthalene-2-carboxaldehyde: Similar structure but with a bromine atom instead of chlorine.

    8-Fluoronaphthalene-2-carboxaldehyde: Contains a fluorine atom instead of chlorine.

    8-Iodonaphthalene-2-carboxaldehyde: Contains an iodine atom instead of chlorine.

Uniqueness

8-Chloronaphthalene-2-carboxaldehyde is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, providing a balance of stability and reactivity that is useful in various chemical reactions .

Properties

IUPAC Name

8-chloronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUYQFNEGHZJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=O)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704793
Record name 8-Chloronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904922-97-0
Record name 8-Chloronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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